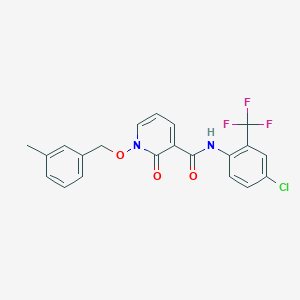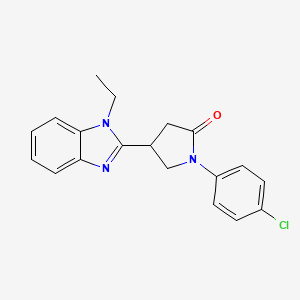![molecular formula C20H22ClN3O B11416431 N-{2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2-methylpropanamide](/img/structure/B11416431.png)
N-{2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-METHYLPROPANAMIDE is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by the presence of a chlorophenyl group, a benzodiazole ring, and a methylpropanamide moiety. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-METHYLPROPANAMIDE typically involves multiple steps. One common route starts with the preparation of the benzodiazole intermediate. This can be achieved by reacting o-phenylenediamine with a suitable aldehyde under acidic conditions to form the benzodiazole ring. The chlorophenyl group is then introduced via a Friedel-Crafts alkylation reaction using 2-chlorobenzyl chloride and a Lewis acid catalyst such as aluminum chloride.
The next step involves the alkylation of the benzodiazole intermediate with 2-bromoethylamine to introduce the ethylamine side chain. Finally, the methylpropanamide moiety is attached through an amide coupling reaction using 2-methylpropanoic acid and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of alternative, more efficient catalysts.
化学反应分析
Types of Reactions
N-(2-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-METHYLPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the benzodiazole ring.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases for deprotonation.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced benzodiazole derivatives.
Substitution: Formation of substituted benzodiazole derivatives.
科学研究应用
N-(2-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-METHYLPROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of N-(2-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-METHYLPROPANAMIDE involves its interaction with specific molecular targets in the body. It is believed to bind to the gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The compound may also interact with other neurotransmitter systems, contributing to its overall pharmacological profile.
相似化合物的比较
N-(2-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-METHYLPROPANAMIDE can be compared with other benzodiazepine derivatives such as diazepam, lorazepam, and clonazepam. While these compounds share a similar core structure, the presence of different substituents can lead to variations in their pharmacological effects and potency. For example, the chlorophenyl group in N-(2-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-METHYLPROPANAMIDE may enhance its binding affinity to GABA receptors compared to other benzodiazepines.
List of Similar Compounds
- Diazepam
- Lorazepam
- Clonazepam
- Alprazolam
- Midazolam
属性
分子式 |
C20H22ClN3O |
|---|---|
分子量 |
355.9 g/mol |
IUPAC 名称 |
N-[2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]-2-methylpropanamide |
InChI |
InChI=1S/C20H22ClN3O/c1-14(2)20(25)22-12-11-19-23-17-9-5-6-10-18(17)24(19)13-15-7-3-4-8-16(15)21/h3-10,14H,11-13H2,1-2H3,(H,22,25) |
InChI 键 |
FHNIBOKZCPIQIA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=O)NCCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-chloro-2-(ethylsulfonyl)-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide](/img/structure/B11416352.png)
![N-(3-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}propyl)furan-2-carboxamide](/img/structure/B11416355.png)
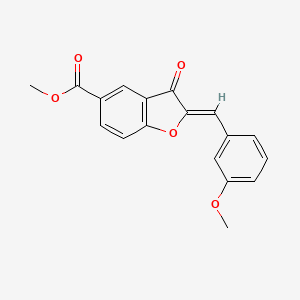
![3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)propanamide](/img/structure/B11416362.png)
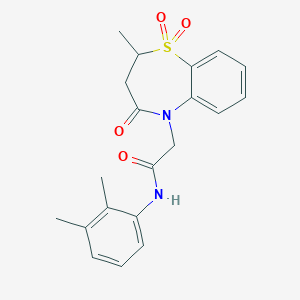
![5-chloro-N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11416374.png)
![8-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-3-methyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B11416376.png)
![5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B11416379.png)
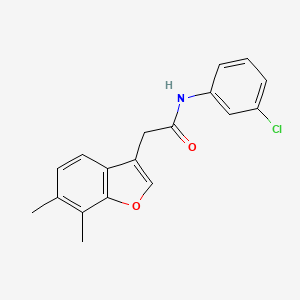
![N-(3,4-dimethoxyphenyl)-2-{[4-oxo-3-(propan-2-yl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11416403.png)
